molecular formula C5H10N2O3 B013958 N-Nitroso-N-methyl-4-aminobutyric acid CAS No. 61445-55-4

N-Nitroso-N-methyl-4-aminobutyric acid

Cat. No.: B013958
CAS No.: 61445-55-4
M. Wt: 146.14 g/mol
InChI Key: SJLBIPLIGYWGJV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is a tobacco-specific nitrosamine . It is known to target the bladder cells, specifically the transitional cell carcinomas in rats .

Mode of Action

NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This metabolite interacts with the DNA in bladder cells, leading to mutations and the development of cancer .

Biochemical Pathways

The primary biochemical pathway involved in the action of NMBA is the metabolic oxidation process that occurs in the liver mitochondria . This process transforms NMBA into a reactive metabolite that can interact with DNA and induce mutations .

Pharmacokinetics

It is known that nmba can be absorbed and distributed in the body where it is metabolized in the liver to produce a reactive metabolite

Result of Action

The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs when the reactive metabolite of NMBA interacts with the DNA in bladder cells, causing mutations that can lead to the development of cancer .

Action Environment

The action of NMBA can be influenced by various environmental factors. For instance, the presence of other carcinogens, especially those found in tobacco, may enhance the carcinogenic effects of NMBA . Additionally, factors such as the individual’s overall health, genetic predisposition, and lifestyle choices (like smoking) can also influence the action, efficacy, and stability of NMBA .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N-methyl-4-Aminobutyric Acid can be synthesized through the reaction of N-methylpyrrolidone with nitrous acid. The process involves the following steps :

  • Dissolve 5.0g (0.05mol) of N-methylpyrrolidone in 50g of toluene.
  • Add 0.5g of tetrabutylammonium bromide and a sodium hydroxide solution (4g of sodium hydroxide in 40g of water).
  • Heat the mixture to 50°C and stir for 28 hours.
  • Separate the organic phase and adjust the pH of the aqueous phase to 1.0 using hydrochloric acid.
  • Filter the solution to collect the product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-4-Aminobutyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Acids and bases: For pH adjustments during reactions.

Major Products Formed

The major products formed from these reactions include various nitrosamine derivatives and other related compounds .

Comparison with Similar Compounds

N-Nitroso-N-methyl-4-Aminobutyric Acid is similar to other nitrosamines such as:

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosoethylisopropylamine (NEIPA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosodibutylamine (NDBA)

Compared to these compounds, this compound is unique due to its specific molecular structure and its derivation from tobacco . Its potential as a human carcinogen and its presence as a contaminant in pharmaceuticals highlight its significance in scientific research and regulatory concerns .

Properties

IUPAC Name

4-[methyl(nitroso)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBIPLIGYWGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040239
Record name Nitrosomethyl-3-carboxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61445-55-4
Record name 4-(Methylnitrosoamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61445-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(N-Nitroso-N-methylamino)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosomethyl-3-carboxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[methyl(nitroso)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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